molecular formula C13H18O B1582749 2-(4-Isobutylphenyl)propionaldehyde CAS No. 51407-46-6

2-(4-Isobutylphenyl)propionaldehyde

Cat. No. B1582749
M. Wt: 190.28 g/mol
InChI Key: DMZVZANOMJGHKO-UHFFFAOYSA-N
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Patent
US04670607

Procedure details

To a solution of 38.0 g (0.2 mole) of 2-(4-isobutylphenyl)-1,2-epoxypropane in 130 ml of dichloromethane was added 2.67 g (0.028 mole) of anhydrous powdered (100 mesh, Tyler) magnesium chloride and 5.0 g (0.04 mole) of thionisole, and the mixture was refluxed with stirring for 3 hours. After cooling the reaction mixture, insoluble materials were filtered off and washed with small amount of dichloromethane and the washings were combined with the filtrate. The combined solution was washed with aqueous sodium chloride and subjected to distillation under atmospheric pressure to remove dichloromethane. The remaining residue was subjected to distillation under reduced pressure to obtain 36.8 g of 2-(4-isobutylphenyl)propionaldehyde distilled at 127°-129° C. (8 mmHg) as colorless oil. Yield; 96.8%, purity; above 99%.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2([CH3:14])[O:13][CH2:12]2)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[Cl-].[Mg+2].[Cl-]>ClCCl>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH3:14])[CH:12]=[O:13])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C1(CO1)C
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture, insoluble materials
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with small amount of dichloromethane
WASH
Type
WASH
Details
The combined solution was washed with aqueous sodium chloride
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The remaining residue was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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